molecular formula C17H20N2O2 B3174818 N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide CAS No. 954272-88-9

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide

Cat. No.: B3174818
CAS No.: 954272-88-9
M. Wt: 284.35 g/mol
InChI Key: XOTNPGOJHRZEGJ-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-ethylphenoxy group at the 2-position and a 3-aminophenyl group at the N-position.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-ethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-7-9-16(10-8-13)21-12(2)17(20)19-15-6-4-5-14(18)11-15/h4-12H,3,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTNPGOJHRZEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244418
Record name N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954272-88-9
Record name N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954272-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide typically involves the reaction of 3-nitroaniline with 4-ethylphenol in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, followed by acylation with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride in the presence of ethanol.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide consists of an aminophenyl group and an ethylphenoxy group linked to a propanamide backbone. This structure contributes to its reactivity and interactions with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in diverse chemical reactions.
  • Reagent in Reactions : It is utilized as a reagent in various organic transformations, contributing to the development of new compounds with desirable properties.

Biology

  • Biological Activity Studies : Research has indicated that this compound may interact with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its biological effects.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties.

Medicine

  • Therapeutic Potential : Investigations into the compound's therapeutic properties have revealed promising results in areas such as:
    • Anti-inflammatory Effects : The ability to inhibit inflammatory enzymes positions it as a candidate for developing anti-inflammatory drugs.
    • Analgesic Activity : Research is ongoing to explore its pain-relieving properties.
    • Anticancer Activity : Some studies suggest that it may exhibit anticancer effects, warranting further investigation into its mechanisms of action.

Industry

  • Material Development : Due to its unique chemical properties, this compound is explored for applications in developing advanced materials, such as polymers and coatings. These materials can have enhanced durability and performance characteristics.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for complex moleculesEnables synthesis of novel compounds
BiologyInteraction with enzymes/receptorsPotential anti-inflammatory activity
MedicineTherapeutic applications (anti-inflammatory, analgesic, anticancer)Promising for drug development
IndustryDevelopment of new materials (polymers)Enhanced material properties

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of this compound demonstrated that the compound significantly reduced the activity of cyclooxygenase (COX) enzymes in vitro. This inhibition suggests potential use in treating conditions characterized by inflammation.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-Isobutylphenyl, 3-chlorophenethyl 329.84 (calc.) Anti-inflammatory potential (ibuprofen derivative)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthyl, indole-ethyl 388.47 (calc.) Hybrid NSAID-serotonin derivative
2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides 4-Ethylphenoxymethyl, thiourea Varies by aryl group Antimicrobial activity (benzamide-thiourea hybrids)
N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide 2,4-Dichlorophenoxy, 3-amino-2-methylphenyl 368.25 (calc.) Structural analog with enhanced halogen interactions
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluorophenylamino, phenyl 258.29 Potential kinase inhibitor scaffold
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]propanamide Benzothiazole, substituted thioether Varies by substitution Anticancer or antimicrobial agents

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-ethylphenoxy group in the target compound contrasts with 4-isobutylphenyl in ’s ibuprofen derivative. 3-Aminophenyl vs. 3-chlorophenethyl (): The amino group enables hydrogen bonding, whereas the chloro group enhances electrophilicity, affecting receptor interactions .

Synthetic Flexibility: The target compound’s 3-aminophenyl group allows for diazotization or acylation, unlike the indole-ethyl moiety in , which is constrained by aromatic rigidity .

Pharmacological Potential: Compared to 2,4-dichlorophenoxy analogs (), the target compound’s 4-ethylphenoxy group lacks halogen-mediated toxicity but may offer improved metabolic stability . The absence of a thiourea or benzothiazole moiety (as in and ) suggests divergent mechanisms, possibly favoring anti-inflammatory over antimicrobial applications .

Research Findings and Data

  • Antimicrobial Activity: Compounds with 4-ethylphenoxymethyl and thiourea groups () showed moderate activity against Pseudomonas aeruginosa (MIC: 8–32 µg/mL), suggesting that the target compound’s phenoxy group may similarly contribute to membrane disruption .

Biological Activity

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide is a synthetic compound that has drawn attention in various fields, particularly in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a propanamide backbone with an amino group and an ethylphenoxy substituent. This unique structure contributes to its reactivity and interaction with biological targets.

Property Description
Molecular Formula C₁₅H₁₉N₃O
Molecular Weight 249.33 g/mol
Solubility Soluble in organic solvents

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is primarily investigated for its potential as a biochemical probe to study enzyme interactions, which may lead to alterations in signaling pathways. The compound may inhibit or activate target enzymes, thus modulating various biological processes.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties through their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors have been shown to induce differentiation and apoptosis in cancer cells, suggesting that this compound could potentially be developed as an anticancer agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Inhibiting specific enzymes involved in inflammatory pathways could provide therapeutic benefits for conditions characterized by chronic inflammation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, demonstrating effectiveness against various bacterial strains. The structural characteristics of this compound may confer similar antimicrobial activity, although specific studies are needed to confirm this .

Case Studies and Research Findings

  • Antioxidant Activity : A study on diphenylamine derivatives highlighted the importance of structural properties in determining antioxidant capacity. Compounds with similar structures to this compound were shown to possess significant antioxidant activity, which is crucial for mitigating oxidative stress in cells .
  • Biochemical Probes : The compound has been utilized as a biochemical probe in enzyme interaction studies, providing insights into its mechanism of action and potential therapeutic applications.
  • Synthesis and Evaluation : A recent synthesis of derivatives featuring the aminophenyl group demonstrated promising biological evaluations, indicating that modifications to the structure can enhance biological activity .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Detailed Mechanistic Studies : Further elucidation of the molecular targets and pathways affected by this compound.
  • Clinical Trials : Transitioning from preclinical findings to clinical evaluation for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity to optimize efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
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N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide

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